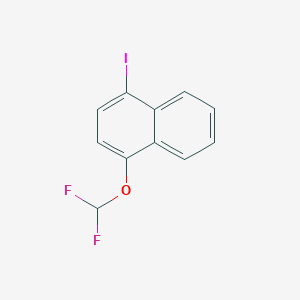
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a propanoate ester group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanoates with various functional groups replacing the chloro substituent.
Oxidation Reactions: The major product is 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid.
Reduction Reactions: The major product is 3-(4-chloro-2-(trifluoromethyl)phenyl)propanol.
科学的研究の応用
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate: Similar compounds include other esters with trifluoromethyl and chloro substituents, such as Methyl 3-(4-chloro-3-(trifluoromethyl)phenyl)propanoate and Methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)butanoate.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Chloro Substituent: The chloro substituent can influence the compound’s reactivity and interactions with biological targets, providing a basis for its unique applications in various fields.
特性
分子式 |
C11H10ClF3O2 |
|---|---|
分子量 |
266.64 g/mol |
IUPAC名 |
methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H10ClF3O2/c1-17-10(16)5-3-7-2-4-8(12)6-9(7)11(13,14)15/h2,4,6H,3,5H2,1H3 |
InChIキー |
YVMDZGNUXHZQNE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(C=C(C=C1)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)





![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)






